molecular formula C7H18ClN B1442498 5-Methylhexan-1-amine hydrochloride CAS No. 1333628-05-9

5-Methylhexan-1-amine hydrochloride

Cat. No. B1442498
M. Wt: 151.68 g/mol
InChI Key: RPIWTHYWYHOWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylhexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of 5-Methylhexan-1-amine .


Molecular Structure Analysis

The molecular structure of 5-Methylhexan-1-amine hydrochloride consists of a hydrochloride (ClH) group attached to the nitrogen atom of 5-Methylhexan-1-amine . The InChI code for this compound is 1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

5-Methylhexan-1-amine hydrochloride has a molecular weight of 151.68 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 151.1127773 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Cancer Research

5-Methylhexan-1-amine hydrochloride and its derivatives have shown promise in cancer research. A notable study by Pettit et al. (2003) detailed the synthesis of hydrochloride and its efficacy in inhibiting cancer cell growth, particularly against a panel of human and animal cancer cell lines. This compound and its hydrochloride form were found to potently inhibit tubulin polymerization, a crucial process in cell division, making it a potential candidate for antineoplastic agents (Pettit et al., 2003).

Antimicrobial Activity

Banpurkar et al. (2018) reported the synthesis of 3-Methyl-4 H -isoxazol-5-one, derived from similar compounds including 5-Methylhexan-1-amine hydrochloride, and its application in antimicrobial studies. These synthesized compounds exhibited significant antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, highlighting their potential in developing new antimicrobial agents (Banpurkar et al., 2018).

Antibiotic Development

Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of premafloxacin, an antibiotic for combating pathogens of veterinary importance. This study underscores the role of compounds like 5-Methylhexan-1-amine hydrochloride in the development of novel antibiotics (Fleck et al., 2003).

Ligand Design for Metal Complexes

Liu et al. (1993) explored the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of metals like aluminum, gallium, and indium, using derivatives of 5-Methylhexan-1-amine hydrochloride. These studies are crucial in the field of inorganic chemistry, particularly for applications in catalysis and materials science (Liu et al., 1993).

Gastroprotective Substances

Shimojima et al. (1985) identified the use of certain derivatives of 5-Methylhexan-1-amine hydrochloride in the synthesis of novel gastroprotective substances. These compounds showed significant potential in protecting against stress ulcers, adding to the compound's versatility in medicinal chemistry applications (Shimojima et al., 1985).

Food Safety and Carcinogenesis

Research by Schut & Snyderwine (1999) on heterocyclic amines (HCAs), which includes compounds similar to 5-Methylhexan-1-amine hydrochloride, highlighted their presence in cooked meats and their potential mutagenic and carcinogenic effects. This study is significant in understanding the dietary implications and health risks associated with HCAs, informing food safety regulations (Schut & Snyderwine, 1999).

Safety And Hazards

The safety information for 5-Methylhexan-1-amine hydrochloride indicates that it is a flammable liquid and vapor and can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-methylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-7(2)5-3-4-6-8;/h7H,3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIWTHYWYHOWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylhexan-1-amine hydrochloride

CAS RN

1333628-05-9
Record name 5-methylhexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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